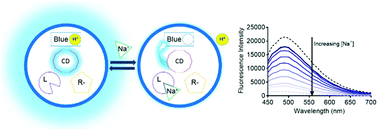Ionophore-based optical nanosensors incorporating hydrophobic carbon dots and a pH-sensitive quencher dye for sodium detection†
Analyst Pub Date: 2017-12-04 DOI: 10.1039/C7AN01382E
Abstract
Nanosensors present a biological monitoring method that is biocompatible, reversible, and nano-scale, and they offer many advantages over traditional organic indicators. Typical ionophore-based nanosensors incorporate nile-blue derivative pH indicators but suffer from photobleaching while quantum dot alternatives pose a potential toxicity risk. In order to address this challenge, sodium selective nanosensors containing carbon dots and a pH-sensitive quencher molecule were developed based on an ion-exchange theory and a decoupled recognition element from the pH indicator. Carbon dots were synthesized and integrated into nanosensors containing a pH-indicator, an analyte-binding ligand (ionophore), and a charge-balancing additive. These nanosensors are ion-selective against potassium (selectivity coefficient of 0.4) and lithium (selectivity coefficient of 0.9). Reversible nanosensor response to sodium is also demonstrated. The carbon dot nanosensors are resistant to changes in optical properties for at least 12 h and display stable selectivity to physiologically-relevant sodium (alpha = 0.5 of 200 mM NaCl) for a minimum of 6 days.


Recommended Literature
- [1] Mechanical strain effects on black phosphorus nanoresonators
- [2] Zinc-assisted mechanochemical coating of a reduced graphene oxide thin layer on silicon microparticles to achieve efficient lithium-ion battery anodes†
- [3] Research progress on separation of selenoproteins/Se-enriched peptides and their physiological activities
- [4] A high performance catalyst for methane conversion to methanol: graphene supported single atom Co†
- [5] Designing self-propelled microcapsules for pick-up and delivery of microscopic cargo
- [6] Front cover
- [7] Iron indenyl carbonyl compounds: CO-releasing molecules†
- [8] The chemistry and biological activity of the Hyacinthaceae
- [9] Contents list
- [10] Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes†










